9-Fluorocamphor
Description
9-Fluorocamphor is a fluorinated derivative of camphor, where a fluorine atom replaces the methyl hydrogen at the C-9 position. Its structural identity has been confirmed via one- and two-dimensional NMR spectroscopy and mass spectrometry . This compound serves as a critical substrate analogue in biochemical studies, particularly for probing the spatial relationship between the heme iron of cytochrome P-450 enzymes and their substrates. The fluorine atom acts as a sensitive NMR probe, enabling precise measurements of distances and orientations within enzyme-substrate complexes .
Key applications of 9-fluorocamphor include:
- Distance determination: Using 19F NMR relaxation rates and the Solomon-Bloembergen equation, the Fe-F distance in cytochrome P-450-CAM was measured as 3.8 Å .
- Binding orientation analysis: The pseudocontact shift equation predicts a ~52° angle between the heme normal and the Fe-F vector in the ferrous enzyme state .
Properties
CAS No. |
77550-18-6 |
|---|---|
Molecular Formula |
C10H15FO |
Molecular Weight |
170.22 g/mol |
IUPAC Name |
7-(fluoromethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15FO/c1-9-4-3-7(5-8(9)12)10(9,2)6-11/h7H,3-6H2,1-2H3 |
InChI Key |
PMNGZKXETNYOKB-UHFFFAOYSA-N |
SMILES |
CC12CCC(C1(C)CF)CC2=O |
Canonical SMILES |
CC12CCC(C1(C)CF)CC2=O |
Synonyms |
9-fluorocamphor |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Limitations
- Implications : 9-Fluorocamphor provides a template for designing fluorinated probes to study metalloenzyme mechanisms. Its restricted rotation offers insights into substrate dynamics in confined binding pockets .
- Limitations: Most data derive from cytochrome P-450-CAM; applicability to other P-450 isoforms requires validation. Synthesis challenges (e.g., instability of intermediates, as noted in ) may limit broader use.
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